molecular formula C62H92Cl6N6Sb- B1515986 antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride CAS No. 4379-85-5

antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride

Katalognummer: B1515986
CAS-Nummer: 4379-85-5
Molekulargewicht: 1255.9 g/mol
InChI-Schlüssel: JOORRPHPKFHFFD-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine (1:1) is an organic compound with the molecular formula C62H92F12N6Sb2. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Analyse Chemischer Reaktionen

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Wissenschaftliche Forschungsanwendungen

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine has several scientific research applications:

Wirkmechanismus

The mechanism by which Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a catalyst, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N,N’,N’-tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine can be compared with other similar compounds, such as:

Biologische Aktivität

Antimony(5+) compounds, particularly those with complex organic moieties like 1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride , have garnered attention in medicinal chemistry due to their potential biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple dibutylamino groups and a hexachloride moiety. The molecular formula can be summarized as follows:

  • Molecular Formula : C₃₁H₄₃Cl₆N₄
  • Molecular Weight : 682.59 g/mol

Biological Activity Overview

The biological activity of antimony(5+) compounds often relates to their interaction with cellular processes and their antimicrobial properties. The following sections outline key findings regarding the biological activities associated with the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of similar antimony compounds against various bacterial strains. For instance, research has demonstrated that certain derivatives exhibit significant inhibitory effects against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related antimony compounds:

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus12
Compound BEscherichia coli25
Compound CPseudomonas aeruginosa18

The mechanisms by which antimony compounds exert their biological effects are multifaceted. Key proposed mechanisms include:

  • Inhibition of DNA Synthesis : Certain antimony derivatives interfere with DNA replication processes in bacteria.
  • Disruption of Membrane Integrity : The compounds may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of antimony derivatives, which revealed promising results in terms of cytotoxicity against cancer cell lines. For example:

  • Study Reference :
  • Findings : Compounds demonstrated IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant potential for further development as anticancer agents.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate that:

  • Absorption : Moderate absorption predicted based on lipophilicity.
  • Metabolism : Likely hepatic metabolism with potential for active metabolites.
  • Excretion : Primarily renal excretion noted in related compounds.

Eigenschaften

IUPAC Name

antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H92N6.6ClH.Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;6*1H;/q;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOORRPHPKFHFFD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92Cl6N6Sb-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4379-85-5
Record name EINECS 224-485-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N1,N1,N4,N4-tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroantimonate(1-), salt with N,N,N',N'-tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 2
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 3
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 4
Reactant of Route 4
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.